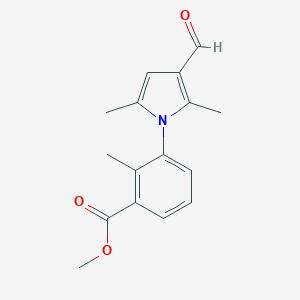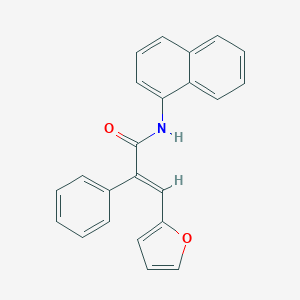
methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate, also known as 3-Formyl-2,5-dimethyl-1H-pyrrole-1-ylmethyl 3-methylbenzoate, is a benzene derivative that belongs to the family of heterocyclic compounds. It is a colorless to yellowish crystalline solid that is soluble in methanol, ethanol and other organic solvents. It is used in the synthesis of various organic compounds, such as pyrrole derivatives, quinoline derivatives, and benzoic acid derivatives. It is also used as a starting material in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Antimicrobial Applications
A series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, related to the chemical structure of interest, were synthesized and evaluated for their in vitro antimicrobial activities. The synthesis involved cyclization (Knorr reaction), hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reactions. The resulting compounds showed significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic pyrrole ring. The activity was enhanced by introducing a methoxy group into the structure, suggesting a potential pathway for designing new antimicrobial agents using similar structural frameworks (Hublikar et al., 2019).
Synthetic Methodologies
The compound falls within the realm of pyrrole derivatives, which are of significant interest in synthetic organic chemistry due to their presence in various biologically active molecules. A study on the regioselective synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to the target compound, reported yields of 75-82%. This synthesis utilized amine oxide rearrangement, highlighting the diverse synthetic strategies that can be employed in manipulating pyrrole derivatives for potential applications in medicinal chemistry and material science (Majumdar et al., 2005).
Chemical Synthesis and Characterization
Another related study involved the synthesis of nonsteroidal progesterone receptor modulators starting with a similar pyrrole derivative. The synthesis involved multiple steps, including Grignard reagent addition, ring closure, and N-methylation, with the compounds and intermediates characterized by IR, MS, and NMR techniques. This study underscores the versatility of pyrrole derivatives in synthesizing complex molecules with potential therapeutic applications (Xiao Yong-mei, 2013).
properties
IUPAC Name |
methyl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)-2-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-8-13(9-18)12(3)17(10)15-7-5-6-14(11(15)2)16(19)20-4/h5-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHOSFSEXNNOFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2C)C(=O)OC)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide](/img/structure/B422426.png)
![2-[2,4-dimethyl(phenylsulfonyl)anilino]-N-(2-pyridinylmethyl)acetamide](/img/structure/B422427.png)
![2-{3,5-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B422428.png)
![2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B422429.png)
![2-[4-methyl(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B422430.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[2,5-dimethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B422431.png)
![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B422437.png)
![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B422439.png)
![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B422440.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B422442.png)
![N-cyclohexyl-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B422443.png)
![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B422444.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B422445.png)
